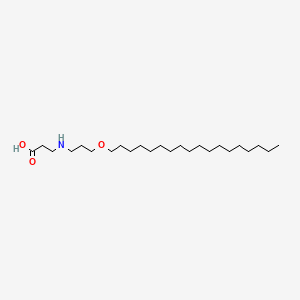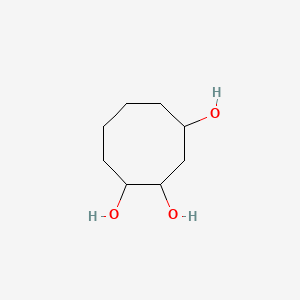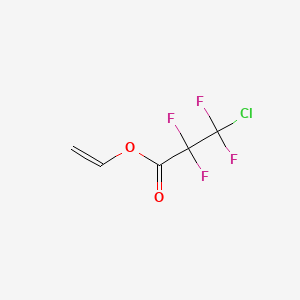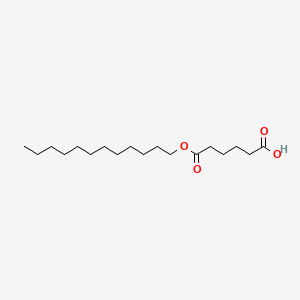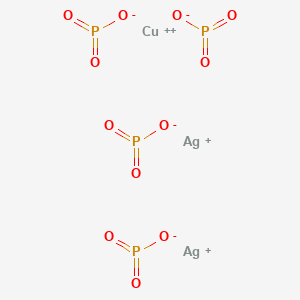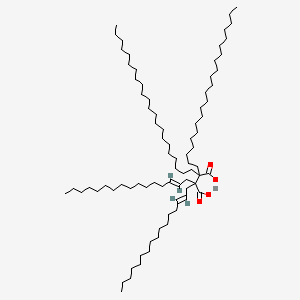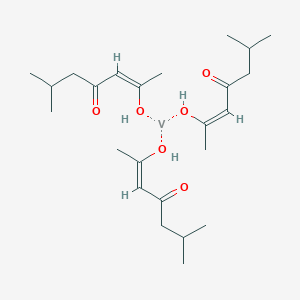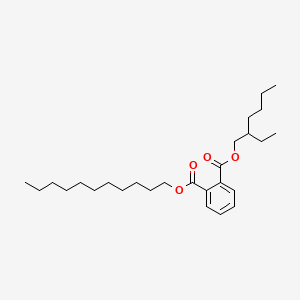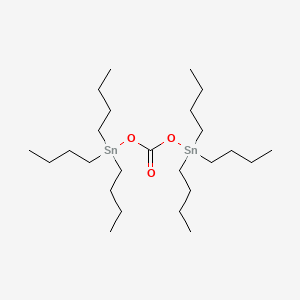
1-Methylnonyl methacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylnonyl methacrylate is an organic compound belonging to the methacrylate family. It is characterized by its ester functional group, which is derived from methacrylic acid. This compound is known for its applications in polymer chemistry, where it serves as a monomer for the synthesis of various polymers and copolymers. Its unique structure imparts specific properties to the resulting polymers, making it valuable in multiple industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methylnonyl methacrylate can be synthesized through the esterification of methacrylic acid with 1-methylnonanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods: Industrial production of this compound often involves continuous flow processes to enhance efficiency and yield. The reaction between methacrylic acid and 1-methylnonanol is conducted in the presence of a catalyst, and the product is purified through distillation to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methylnonyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and 1-methylnonanol.
Transesterification: It can undergo transesterification reactions with other alcohols to form different methacrylate esters.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under thermal or UV conditions.
Hydrolysis: Acidic or basic catalysts are used, with water as the hydrolyzing agent.
Transesterification: Catalysts like sodium methoxide are used to facilitate the exchange of ester groups.
Major Products:
Polymerization: Polymers and copolymers with varying properties.
Hydrolysis: Methacrylic acid and 1-methylnonanol.
Transesterification: Different methacrylate esters depending on the alcohol used
Applications De Recherche Scientifique
1-Methylnonyl methacrylate has diverse applications in scientific research:
Polymer Chemistry: Used as a monomer for synthesizing polymers with specific properties.
Material Science: Incorporated into materials for enhanced mechanical and thermal properties.
Biomedical Applications: Utilized in the development of biocompatible materials for medical devices and drug delivery systems.
Industrial Applications: Employed in coatings, adhesives, and sealants due to its excellent adhesion and durability
Mécanisme D'action
The mechanism of action of 1-methylnonyl methacrylate primarily involves its polymerization behavior. The ester group in its structure allows it to undergo free radical polymerization, forming long polymer chains. The resulting polymers exhibit properties such as flexibility, toughness, and resistance to environmental factors. The molecular targets and pathways involved include the initiation, propagation, and termination steps of the polymerization process .
Comparaison Avec Des Composés Similaires
Methyl methacrylate: A widely used monomer with similar polymerization properties but different alkyl group.
Butyl methacrylate: Another methacrylate ester with a butyl group, offering different mechanical properties.
Ethyl methacrylate: Similar in structure but with an ethyl group, used in various polymer applications.
Uniqueness: 1-Methylnonyl methacrylate is unique due to its specific alkyl chain length, which imparts distinct properties to the resulting polymers. This makes it suitable for applications requiring specific mechanical and thermal characteristics .
Propriétés
Numéro CAS |
94159-14-5 |
|---|---|
Formule moléculaire |
C14H26O2 |
Poids moléculaire |
226.35 g/mol |
Nom IUPAC |
decan-2-yl 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H26O2/c1-5-6-7-8-9-10-11-13(4)16-14(15)12(2)3/h13H,2,5-11H2,1,3-4H3 |
Clé InChI |
WFBABIZEXSULPX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(C)OC(=O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


